7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-4-2-5(10)9-6(8-4)11-3-7-9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFEUTZOARANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis. This method combines [3+3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for larger-scale production due to its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the thiadiazole ring, leading to various reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Human SMG-1 Kinase
Recent studies have identified derivatives of 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one as potential inhibitors of the human SMG-1 kinase. This kinase plays a critical role in the nonsense-mediated decay pathway, which is essential for regulating mRNA stability and translation. Inhibitors targeting SMG-1 could provide therapeutic avenues for diseases associated with dysregulated mRNA processes, including certain cancers and genetic disorders .
Case Study:
In a study published on ResearchGate, various substituted derivatives were tested for their inhibitory effects on SMG-1. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary screenings showed that derivatives of this compound exhibited significant activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics to combat resistant strains .
Data Table: Antimicrobial Activity of Derivatives
| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro derivative | E. coli | 32 µg/mL |
| 4-Methoxy derivative | S. aureus | 16 µg/mL |
| 2-Ethyl derivative | P. aeruginosa | 64 µg/mL |
Agricultural Applications
1. Herbicidal Properties
Research indicates that certain derivatives of this compound exhibit herbicidal activity. These compounds can inhibit specific enzymes involved in plant growth pathways, making them candidates for developing new herbicides that target weeds without affecting crop plants .
Case Study:
Field trials conducted with a selected derivative showed a reduction in weed biomass by up to 70% compared to untreated controls, demonstrating significant potential for agricultural use .
Materials Science Applications
1. Development of Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into polymer matrices has been studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Data Table: Performance Metrics in OLEDs
| Device Configuration | Maximum Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Control (without compound) | 500 | 15 |
| With 7-Methyl derivative | 1200 | 30 |
Mechanism of Action
The mechanism by which 7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
Thiazolo[3,2-a]pyrimidin-5-one vs. Thiadiazolo Analogs
- 3-(4-Chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidin-5-one (): Replacing the thiadiazole ring with a thiazole reduces XO inhibitory potency but may enhance antimicrobial properties. For example, thiazolo derivatives are less effective in uric acid reduction compared to thiadiazolo analogs .
- Biofilm Dispersal Activity: Thiadiazolo[3,2-a]pyrimidin-5-ones (e.g., compound 8j) demonstrate biofilm dispersal against Gram-negative pathogens, whereas thiazolo-based nortopsentin analogs primarily exhibit anti-adhesion activity .
Oxadiazolo[3,2-a]pyrimidin-5-one Hybrids
Substituent Effects at Position 7
- 7-Methyl vs. 7-Phenyl: XO Inhibition: 7-Methyl substitution is critical for XO inhibition, as seen in compound 7-methyl-2-(phenoxymethyl) derivatives (IC₅₀ = 2.1 µM) . Anti-Biofilm Activity: A phenyl group at position 7 (e.g., compound 8j) enhances biofilm dispersal potency compared to methyl or thiophene substituents .
Halogenated Derivatives :
Modifications at Position 2
- Phenoxymethyl vs. Chloromethyl: 2-(Phenoxymethyl) derivatives (e.g., from ) are potent XO inhibitors, whereas 2-(chloromethyl) analogs () are intermediates for further functionalization.
- Piperazine Domain :
Biological Activity
7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound belonging to the thiadiazole and pyrimidine families, known for their diverse biological activities. This article reviews the synthesis, biological screening, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is . It has a melting point of approximately 179 °C and exhibits solid-state characteristics suitable for various biological assays .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer).
- Methodology : The cytotoxicity was assessed using the MTT assay.
- Findings : Certain derivatives exhibited IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells, indicating significant anticancer potential .
Table 1: Cytotoxic Activity against MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| 16a | 5.69 |
| 16b | 9.36 |
| 17a | 8.25 |
| 17b | 6.45 |
The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhance anticancer efficacy .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against both Gram-positive and Gram-negative bacteria:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, among others.
- Results : Some derivatives showed minimum inhibitory concentration (MIC) values below 100 µg/mL against tested strains.
Table 2: Antibacterial Activity Summary
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 8e | S. aureus | <50 |
| 8f | E. coli | <75 |
| 8j | P. aeruginosa | <100 |
These findings suggest that certain modifications to the thiadiazole-pyrimidine scaffold can significantly enhance antibacterial activity .
Antiviral Activity
In addition to its anticancer and antibacterial properties, derivatives of this compound have been investigated for their antiviral activities . The antiviral efficacy is attributed to their ability to inhibit viral replication mechanisms.
Case Studies
Several case studies have been documented regarding the therapeutic applications of thiadiazolo-pyrimidine derivatives:
- Anticancer Study : A study conducted on a series of substituted thiadiazolo-pyrimidines demonstrated promising results in inhibiting tumor growth in vivo models.
- Antibacterial Efficacy : A comparative study between newly synthesized compounds and standard antibiotics showed that certain derivatives outperformed traditional treatments against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic methodologies for 7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?
- Answer : The compound is typically synthesized via multi-step routes involving cyclization of 2-aminothiadiazole derivatives with β-ketoesters or acetoacetate derivatives in polyphosphoric acid (PPA) (). Recent advances include ultrasound-assisted one-pot, three-component reactions using malononitrile and NaOH catalysis in ethanol, which reduce reaction time (<1 hour) and improve yields (75–89%) ( ). Key steps involve tandem hydrolysis and cyclization, with purity confirmed by TLC or HPLC.
Q. How is the structural identity of novel derivatives validated?
- Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1660–1680 cm⁻¹, C=N at ~1620 cm⁻¹) ().
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.36 ppm in ^1H NMR) ( ).
- Mass spectrometry : Determines molecular ion peaks (e.g., M+ at m/z 384–414 for naphtho-fused derivatives) ( ).
Q. What biological activities have been reported for this scaffold?
- Answer : Core activities include:
- Antimicrobial : MIC values ≤25 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of biofilm formation ( ).
- Anticancer : IC₅₀ <10 µM in breast cancer cell lines (MCF-7) through RNA synthesis inhibition ().
- Enzyme inhibition : Xanthine oxidase inhibition (IC₅₀ ~3.5 µM) for gout treatment ().
Advanced Research Questions
Q. How do structural modifications at the 2- and 6-positions influence αIIbβ3 receptor antagonism?
- Answer : SAR studies reveal:
- 2-position : Methyl or fluorine substitutions retain activity (IC₅₀ ~50 nM), while bulkier groups (e.g., ethyl) abolish binding ().
- 6-position : Piperazine rings are critical; substitutions (e.g., morpholine) reduce potency >10-fold due to lost hydrogen bonding with Asp224 ().
- Table 1 : Representative SAR for αIIbβ3 antagonists:
| R² (Position 2) | Piperazine Modification | IC₅₀ (nM) |
|---|---|---|
| Methyl | None | 48 |
| Fluorine | None | 52 |
| Methyl | Morpholine | >1000 |
Q. What strategies resolve contradictions in cytotoxicity vs. antimicrobial potency?
- Answer : Divergent bioactivities arise from target selectivity:
- Cytotoxicity : Linked to RNA synthesis inhibition via intercalation (e.g., IC₅₀ ~15 µM in HeLa cells) ().
- Antimicrobial action : Depends on membrane disruption (e.g., thiophene-substituted derivatives reduce P. aeruginosa biofilm by 70% at 10 µg/mL) ( ).
Q. How can computational tools predict the pharmacokinetics of novel derivatives?
- Answer :
- ADMET prediction : SwissADME or ADMETLab assess bioavailability (e.g., LogP ~2.5 for optimal absorption) ().
- Docking studies : AutoDock Vina models interactions with targets (e.g., xanthine oxidase’s molybdenum center) to prioritize synthesis ().
- MD simulations : Validate binding stability (RMSD <2 Å over 100 ns) for lead optimization ().
Q. What non-pharmacological applications exist for this scaffold?
- Answer :
- Materials science : Electropolymerized films (e.g., graphene oxide nanocomposites) enhance electrochemical sensor sensitivity (LOD ~0.1 nM for doxorubicin) ( ).
- Agrochemicals : 2-Phenylsulfinyl derivatives show herbicidal activity (90% inhibition at 100 ppm) by targeting plant EPSP synthase ().
Methodological Challenges & Solutions
Q. How are regioselectivity issues addressed during cyclization?
- Answer :
- Solvent control : PPA promotes 5-membered ring closure (yield >80%), while POCl₃ favors 7-membered byproducts ().
- Microwave/ultrasound : Enhance regioselectivity (e.g., 95% 5-one isomer under ultrasound vs. 70% thermal) ( ).
Q. What in vitro models validate anti-biofilm efficacy?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
